Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate”, the molecular weight is approximately 302.37 . Other specific physical and chemical properties are not provided in the available resources .Scientific Research Applications
Antibacterial Applications
Compounds with the pyrrolo[2,3-b]pyridine moiety have been found to have antibacterial properties . They could potentially be used in the development of new antibiotics.
Antifungal Applications
These compounds also exhibit antifungal activities . This makes them useful in treating fungal infections.
Adenosine A1 and A3 Receptor Modulation
Pyrrolo[2,3-b]pyridine derivatives can act as modulators for adenosine A1 and A3 receptors . These receptors are involved in various physiological processes, including inflammation and neurotransmission.
Protein-Kinase B Inhibition
These compounds can inhibit protein-kinase B , which plays a key role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Anti-Inflammatory Properties
Compounds with the pyrrolo[2,3-b]pyridine moiety have anti-inflammatory properties . They could be used in the treatment of inflammatory diseases.
Anticancer Applications
These compounds have shown anticancer activities . They could potentially be used in cancer therapy.
Antifolate Activity
They also exhibit antifolate activity , which means they can inhibit the enzyme required for DNA synthesis. This property can be used in the treatment of certain types of cancer.
Antiviral and Anti-Mycobacterial Activities
Lastly, these compounds have antiviral and anti-mycobacterial activities . This suggests potential uses in the treatment of viral infections and diseases caused by mycobacteria, such as tuberculosis.
Mechanism of Action
properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZMXLDMSBVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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